Diphenyl ditelluride
Overview
Description
Synthesis Analysis
The synthesis of diphenyl ditelluride involves various methods, including the reductive cleavage of the Te—Te bond in diphenyl ditelluride by the Sm/CrCl3 system, leading to the formation of telluroesters and unsymmetrical phenyltellurides under mild and neutral conditions (Liu & Zhang, 2010). Another approach includes a copper salt-catalyzed synthesis from arylboronic acids, offering a straightforward method to obtain unsymmetrical diaryl selenides and tellurides (Wang, Wang, & Huang, 2005).
Molecular Structure Analysis
Diphenyl ditelluride exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon–chalcogen bonds. A detailed structural analysis using computational methods has provided insights into how structural changes affect its electronic structure, particularly the 125Te chemical shift (Bortoli et al., 2019).
Chemical Reactions and Properties
Diphenyl ditelluride acts as an unconventional reducing agent in various reactions, including the reductive hydrazo-sulfonylative difunctionalization cascade of alkynyl cyclohexadienones, showcasing its utility in organic synthesis (Halder et al., 2023). It also participates in oxygen-induced transmetallation reactions with organoboranes, facilitating an alternative method for hydrotelluration of olefins (Abe et al., 1990).
Physical Properties Analysis
The physical properties of diphenyl ditelluride, such as solubility in organic solvents, are crucial for its application in various chemical reactions. Its solid state and good solubility profile make it a versatile reagent in organic synthesis (Halder et al., 2023).
Chemical Properties Analysis
Diphenyl ditelluride's chemical properties enable its involvement in diverse chemical reactions, including its role as a reducing agent and in transmetallation processes. Its reactivity towards various substrates underlines its importance in synthetic chemistry and the development of organotellurium compounds (Abe et al., 1990; Halder et al., 2023).
Scientific Research Applications
1. Chemical Properties and Conformational Analysis
Diphenyl ditelluride (Ph2Te2) has garnered interest due to its analogy with diphenyl diselenide (Ph2Se2), particularly in the field of catalysis and green chemistry. Ph2Te2, like Ph2Se2, is considered for its potential as an antioxidant and as a mimic of glutathione peroxidase in medicinal chemistry. However, its use in medicinal chemistry must be approached with caution due to tellurium's toxicity. Ph2Te2 displays significant conformational freedom, affecting its structure in solution. Understanding its electronic structure and NMR chemical shifts is crucial, especially in light of its flexible nature (Bortoli et al., 2019).
2. Organotellurium Compound Toxicity in Cellular Models
Diphenyl ditelluride and related organotellurium compounds have been studied for their potential toxicity in various cellular models. These studies are important considering the increasing use of tellurium compounds in industry and the potential environmental impact. In human promyelocytic (HL-60) cell lines, organotellurium compounds, including diphenyl ditelluride, were found to induce apoptotic cell death in a time- and dose-dependent manner. This suggests that care should be taken with these compounds in both laboratory and industrial settings (Sailer et al., 2002).
3. Redox-Modulating and Antiproliferative Properties
Research on diphenyl ditelluride (DPDT) has revealed its complex antioxidant, antigenotoxic, antimutagenic, and anticancer properties. The redox properties of DPDT are highly dependent on experimental conditions, leading to varied reports. DPDT appears to affect various cellular pathways, including transcription factors, membrane receptors, and apoptosis pathways. This highlights the potential therapeutic applications of DPDT and the need for a deeper understanding of its biological effects (Trindade et al., 2019).
4. Applications in Organic Synthesis
Diphenyl ditelluride has been utilized in organic synthesis, demonstrating its versatility in chemical reactions. For instance, it has been involved in the transmetallation of organoboranes with oxygen to produce alkyl phenyl tellurides, offering an alternative method for hydrotelluration of olefins. This showcases its potential as a reagent in organic synthesis and the development of new synthetic methodologies (Abe et al., 1990).
5. Tellurium Compound Toxicity in Human Colon Cells
The toxicity of diphenyl ditelluride (DPDT) and tellurium tetrachloride (TeCl(4)) has been evaluated in both transformed and non-transformed human colon cells. These studies have revealed significant decreases in cell viability and different mechanisms of cell death, with DPDT leading to apoptosis and TeCl(4) to necrosis. This indicates that tellurium compounds, including DPDT, can have significant cytotoxic effects on human colon cells, underscoring the need for careful handling and further research into their potential impacts on human health (Vij & Hardej, 2012).
Safety And Hazards
Future Directions
The interest in diphenyl ditelluride is related to its strict analogy to diphenyl diselenide, whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry . Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance .
properties
IUPAC Name |
(phenylditellanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFOXMNTSYGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Te2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043916 | |
Record name | Diphenylditellane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl ditelluride | |
CAS RN |
32294-60-3 | |
Record name | Diphenyl ditelluride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylditelluride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl ditelluride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylditellane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl ditelluride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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